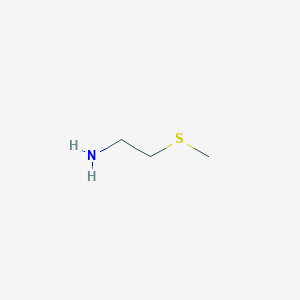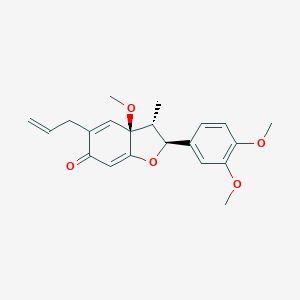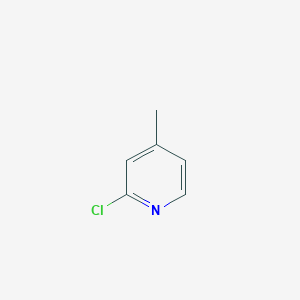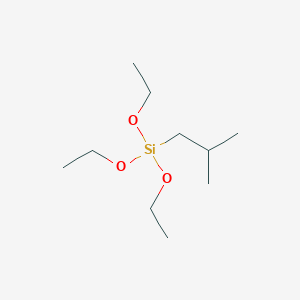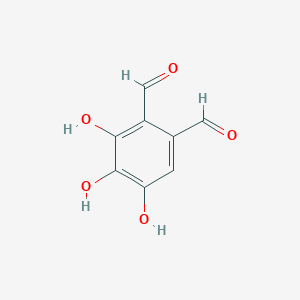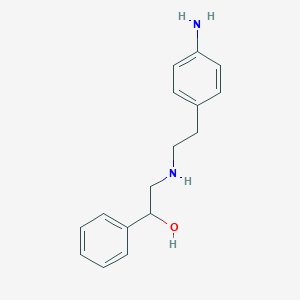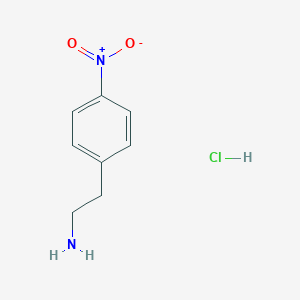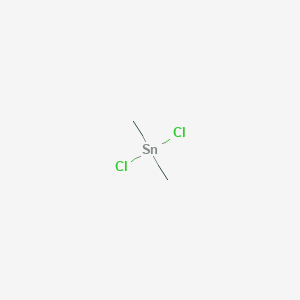
5-Chlorthiophen-2-carbonylchlorid
Übersicht
Beschreibung
5-Chlorothiophene-2-carbonyl chloride (5-CTCC) is a small molecule that has been widely studied for its various biological activities. It is a colorless solid with a molecular weight of 140.55 g/mol. 5-CTCC is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antivirale und Antikrebsanwendungen
5-Chlorthiophen-2-carbonylchlorid: ist ein wertvolles Zwischenprodukt in der Pharmakologie, insbesondere bei der Synthese einer breiten Palette von Medikamenten . Seine einzigartige Thiophenstruktur spielt eine entscheidende Rolle bei der Entwicklung neuer Medikamente. Es wurde als potenzieller Bestandteil bei der Synthese von antiviralen Medikamenten identifiziert, darunter solche, die auf HIV und Hepatitis-B-Viren abzielen, sowie Antikrebs- und Antidiabetika .
Materialwissenschaft: Synthese von Rivaroxaban
In der Materialwissenschaft wird diese Verbindung als Zwischenprodukt für die Synthese von Rivaroxaban verwendet, einem bemerkenswerten Antikoagulans . Rivaroxaban wird zur Vorbeugung von Blutgerinnseln eingesetzt und ist ein wichtiges Medikament zur Behandlung von thromboembolischen Erkrankungen.
Organische Synthese: Chemisches Zwischenprodukt
This compound: dient als chemisches Zwischenprodukt in der organischen Synthese. Es wird aufgrund seiner Reaktivität in verschiedenen chemischen Reaktionen eingesetzt und ist bei der Konstruktion komplexer organischer Moleküle von Bedeutung .
Industrielle Anwendungen: Herstellungsprozesse
In industriellen Umgebungen wird diese Verbindung in den Herstellungsprozessen verschiedener Chemikalien verwendet. Seine Rolle als Zwischenprodukt trägt zur Produktion von Materialien bei, die bestimmte Thiophenderivate erfordern .
Biochemische Forschung: Enzymhemmungsstudien
Der Einfluss der Verbindung erstreckt sich auf die Biochemie, wo sie in Enzymhemmungsstudien verwendet wird. Ihre Eigenschaften ermöglichen es Forschern, biochemische Pfade zu untersuchen und die Wechselwirkung zwischen verschiedenen Molekülen und Enzymen zu verstehen .
Umweltstudien: Folgenabschätzung
Umweltstudien verwenden This compound, um die Umweltauswirkungen chemischer Stoffe zu bewerten. Die Forschung in diesem Bereich trägt zum Verständnis des Verhaltens der Verbindung in Ökosystemen und ihrer potenziellen Auswirkungen auf verschiedene Umweltparameter bei .
Sicherheit und Handhabung: Risikomanagement
Die Forschung zu This compound umfasst auch Aspekte der Sicherheit und Handhabung. Die Studien konzentrieren sich auf seine Lagerung, Stabilität und die notwendigen Vorsichtsmaßnahmen zur Bewältigung der mit seiner Verwendung verbundenen Risiken .
Analytische Chemie: Methodenentwicklung
Schließlich wird diese Verbindung in der analytischen Chemie verwendet, um neue Methoden für die chemische Analyse zu entwickeln. Ihre Eigenschaften sind wertvoll für die Verfeinerung von Techniken zum Nachweis und zur Quantifizierung chemischer Substanzen .
Wirkmechanismus
Target of Action
5-Chlorothiophene-2-carbonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to produce. It’s worth noting that it plays a crucial role in the development of new drugs due to the special activity of the thiophene structure .
Mode of Action
The exact mode of action of 5-Chlorothiophene-2-carbonyl chloride depends on the specific biochemical context in which it is used. As a chemical intermediate, it is often involved in reactions that form part of larger synthetic pathways. For example, it can undergo Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene .
Biochemical Pathways
5-Chlorothiophene-2-carbonyl chloride is involved in various biochemical pathways, depending on the specific pharmaceutical synthesis it is used in. It has been reported to play a significant role in the synthesis of tens of thousands of drugs, including antiparasitic drugs, anti-HIV drugs, anti-hepatitis B virus drugs, cold medicines, anti-rheumatic drugs, antihistamines, anti-diabetic drugs, and anticancer drugs .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of 5-Chlorothiophene-2-carbonyl chloride are largely dependent on the specific drug it is used to synthesize. For instance, when used in the synthesis of antiparasitic drugs, it may contribute to the disruption of essential biological processes in parasites .
Action Environment
The action, efficacy, and stability of 5-Chlorothiophene-2-carbonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas (nitrogen or argon) at 2–8 °C . Additionally, it is slightly soluble in water, which can affect its behavior in aqueous environments .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that thiophene derivatives, like 5-Chlorothiophene-2-carbonyl chloride, can interact with various enzymes and proteins due to their unique structure . The nature of these interactions can vary depending on the specific biomolecules involved and the physiological conditions.
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-chlorothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDCQVRKDNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343348 | |
| Record name | 5-chlorothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42518-98-9 | |
| Record name | 5-Chlorothiophene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042518989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-chlorothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chlorothiophene-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorothiophene-2-carbonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Z66S2CJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5-Chlorothiophene-2-carbonyl chloride in pharmaceutical research?
A1: 5-Chlorothiophene-2-carbonyl chloride serves as a crucial building block in the synthesis of Rivaroxaban [, , , , , , ]. Rivaroxaban is a potent factor Xa inhibitor used for the treatment of thrombotic diseases []. This compound acts as an intermediate, reacting with specific amines to form the final drug molecule.
Q2: Can you elaborate on the synthesis of Rivaroxaban using 5-Chlorothiophene-2-carbonyl chloride?
A2: Multiple synthetic routes utilize 5-Chlorothiophene-2-carbonyl chloride in the final step of Rivaroxaban production. One approach involves reacting it with (S)-4-(4-(5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one, often obtained through a multi-step process starting from 2-phenylaminoethanol [, ]. Another method involves the reaction of 5-Chlorothiophene-2-carbonyl chloride with 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride in a solvent like ether, alcohol, ketone, or water, utilizing an inorganic base [].
Q3: What are the advantages of using 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban synthesis?
A3: The use of 5-Chlorothiophene-2-carbonyl chloride offers several advantages in this synthesis. Studies highlight the simplicity of the reaction and its suitability for large-scale production [, ]. The method also boasts high yields and produces Rivaroxaban with high purity [, ].
Q4: Beyond Rivaroxaban, are there other applications for 5-Chlorothiophene-2-carbonyl chloride in synthetic chemistry?
A4: Yes, research demonstrates the versatility of this compound. For example, it is used in the synthesis of 1,3-dimethyl-1,3- bis(5-chlorothiophene-2-carbonyl)thiourea via reaction with 1,3-dimethylthiourea []. Furthermore, scientists are exploring its utility in creating novel oxazolidinone derivatives for potential factor Xa inhibitory activity [].
Q5: Are there any analytical challenges associated with 5-Chlorothiophene-2-carbonyl chloride?
A5: Yes, one challenge lies in accurately determining the presence of residual 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban, as it is considered genotoxic []. Researchers are actively investigating and comparing hydrolysis and esterification methods coupled with HPLC analysis to address this challenge [].
Q6: Have there been any studies on the biological activity of compounds synthesized using 5-Chlorothiophene-2-carbonyl chloride beyond Rivaroxaban?
A6: Indeed, researchers have investigated the antimicrobial and cytotoxic properties of 5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino) phenyl) oxazolidin-5-yl) methyl) thiophene-2-carboxamide derivatives synthesized using 5-Chlorothiophene-2-carbonyl chloride []. These studies involved evaluating the compounds against various cancer cell lines (HeLa, MCF-7, A-549, K-562) and bacterial strains (Gram-positive and Gram-negative) [].
Q7: What is the role of computational chemistry in understanding 5-Chlorothiophene-2-carbonyl chloride and its derivatives?
A7: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of compounds derived from 5-Chlorothiophene-2-carbonyl chloride [, ]. Researchers utilize docking studies to predict the interactions of these compounds with target proteins, such as caspase-3 in HeLa cell lines and DNA gyrase in Staphylococcus aureus []. This approach helps to rationalize observed biological activities and guide the design of new, potentially more potent compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



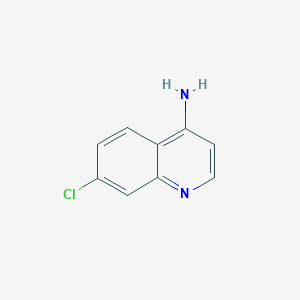
![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)
